molecular formula C17H13N3O5 B2428253 3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide CAS No. 898354-91-1

3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2428253
CAS No.: 898354-91-1
M. Wt: 339.307
InChI Key: PYFUWCDJYKHRHB-UHFFFAOYSA-N
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Description

3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and oncology research. The benzofuran scaffold is a fused heterocyclic system composed of benzene and furan rings, recognized for its versatile biological properties . Derivatives of benzofuran demonstrate a wide range of pharmacological activities, with particular promise as anticancer agents . Research indicates that structural modifications on the benzofuran core, such as the introduction of specific amide functionalities, can be crucial for enhancing cytotoxic activity and selectivity toward cancer cells . The presence of substituents like the 4-nitrophenyl group is often investigated for its potential to influence the compound's electronic properties and binding affinity. This compound is representative of ongoing efforts to design novel therapies with potentially enhanced efficacy and lower incidence of adverse events compared to conventional treatments . It serves as a valuable building block for chemical synthesis and as a probe for studying biochemical pathways in disease models. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[2-(4-nitrophenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c18-17(22)16-15(12-3-1-2-4-13(12)25-16)19-14(21)9-10-5-7-11(8-6-10)20(23)24/h1-8H,9H2,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFUWCDJYKHRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide is unique due to the combination of its benzofuran ring, acetamido group, and nitrophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with a nitrophenyl acetamido substituent, which is crucial for its biological activity. The structural formula can be represented as:

C15H14N2O4\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{4}

This structure allows for various interactions with biological targets, influencing its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been documented, showcasing its effectiveness:

Bacterial StrainMIC (µM)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The nitrophenyl group can participate in electron transfer reactions, potentially inhibiting key enzymes involved in bacterial metabolism.
  • Hydrogen Bonding : The acetamido group forms hydrogen bonds with biological macromolecules, influencing their activity and stability.
  • Membrane Disruption : Preliminary studies suggest that the compound may disrupt bacterial membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported an IC50 value of 12 µM, indicating potent activity. The compound's ability to inhibit biofilm formation was also noted, which is critical in treating persistent infections.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications to the nitrophenyl group significantly affect the compound's potency. For instance, replacing the nitro group with an amino group decreased antimicrobial activity by over 50%. This finding underscores the importance of specific functional groups in enhancing biological efficacy.

Research Findings

Recent studies have expanded on the potential therapeutic applications of this compound. It has been investigated for:

  • Anticancer Activity : Preliminary assays indicate that it may inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines (IC50 = 8 µM).
  • Anti-inflammatory Effects : In cellular models, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide, and what intermediates are critical to its preparation?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving benzofuran core functionalization. A typical route involves:

Amide coupling : Using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM with 2,6-lutidine as a base (e.g., for introducing the 4-nitrophenylacetamido group) .

Intermediate isolation : Key intermediates include halogenated benzofuran precursors (e.g., 2-chloroacetamido derivatives) and activated esters for subsequent nucleophilic substitution .

  • Optimization : Reaction yields (e.g., ~66.2% in analogous syntheses) depend on temperature control (<5°C during reagent addition) and solvent purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons appear in δ 6.8–8.2 ppm, with distinct singlets for acetamido (δ ~3.30 ppm) and carboxamide NH (δ ~10.00 ppm, D2O exchangeable) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (e.g., ~468.87 g/mol for C24H18ClFN2O5 analogs) .
  • IR spectroscopy : Confirm amide C=O (~1700 cm⁻¹) and NH stretches (~3400 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values reported for benzofuran analogs range from 5–50 µM) .
  • Binding studies : Surface plasmon resonance (SPR) to quantify interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability in multi-step syntheses?

  • Methodological Answer :

  • Solvent selection : Replace DCM with acetonitrile or THF for better solubility of nitro-substituted intermediates .
  • Catalyst screening : Test alternative coupling agents (e.g., HATU vs. TBTU) to reduce side reactions .
  • Process monitoring : Use inline FTIR or HPLC to track intermediate formation and minimize purification steps .
  • Data contradiction resolution : If yields vary between batches, analyze residual water content (e.g., via Karl Fischer titration) or amine nucleophilicity .

Q. What computational strategies predict the compound’s binding modes to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., RMSD <2.0 Å indicates reliable poses) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond occupancy >70%) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to design analogs .

Q. How do electronic effects of the 4-nitrophenyl group influence reactivity in substitution reactions?

  • Methodological Answer :

  • Electrophilicity : The nitro group withdraws electrons, enhancing acetamido carbonyl electrophilicity for nucleophilic attack (e.g., SNAr reactions at the benzofuran 2-position) .
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying pH (e.g., pseudo-first-order kinetics in basic conditions) .
  • Contradiction analysis : If unexpected byproducts form (e.g., nitro reduction), confirm reducing agents (e.g., residual NaBH4) via LC-MS .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :

  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., rotameric acetamido groups) .
  • DFT calculations : Compare computed (Gaussian 16) vs. experimental 13C NMR shifts to validate tautomeric forms .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., Cambridge Structural Database references for benzofuran analogs) .

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